Home > Products > Screening Compounds P81396 > Imidazo[1,2-a]quinoxaline
Imidazo[1,2-a]quinoxaline - 235-05-2

Imidazo[1,2-a]quinoxaline

Catalog Number: EVT-3486248
CAS Number: 235-05-2
Molecular Formula: C10H7N3
Molecular Weight: 169.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazo[1,2-a]quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent. This compound is classified under the broader category of imidazoquinoxalines, which are derivatives of quinoxaline featuring an imidazole ring fused to the quinoxaline structure. The specific structure of imidazo[1,2-a]quinoxaline allows for various substitutions, leading to a range of derivatives with enhanced pharmacological properties.

Source and Classification

Imidazo[1,2-a]quinoxaline can be sourced from various synthetic pathways primarily involving the condensation of imidazole derivatives and quinoxaline precursors. It falls under the classification of heterocyclic compounds, specifically within the categories of imidazoles and quinoxalines. These classifications highlight its structural complexity and potential for diverse chemical reactivity.

Synthesis Analysis

Methods

The synthesis of imidazo[1,2-a]quinoxaline derivatives typically involves several key steps:

  1. Bimolecular Condensation: The initial step often includes the condensation of 2-imidazole carboxylic acid with thionyl chloride to form a carbonylimidazole dimer.
  2. Coupling Reaction: This dimer is then coupled with ortho-fluoroaniline to yield an intermediate compound.
  3. Cyclization: The intermediate undergoes cyclization, facilitated by sodium hydride in dimethylacetamide.
  4. Suzuki Cross-Coupling: Subsequent substitution on the imidazole ring can be achieved through Suzuki cross-coupling reactions, often employing microwave assistance to enhance yields and reduce reaction times .

Technical Details

The reactions typically require precise control over conditions such as temperature and reaction time, with microwave-assisted methods proving particularly effective in achieving high yields in shorter durations. For example, one study reported successful synthesis with yields exceeding 80% under optimized microwave conditions .

Molecular Structure Analysis

Structure

Imidazo[1,2-a]quinoxaline features a fused bicyclic structure composed of an imidazole and a quinoxaline ring. The molecular formula is generally represented as C8H6N4C_{8}H_{6}N_{4}, indicating the presence of nitrogen atoms that contribute to its heterocyclic nature.

Data

Key structural data includes:

  • Molecular Weight: Approximately 162.16 g/mol
  • Melting Point: Reported values vary but typically fall within the range of 320-325 °C depending on substitution patterns.
  • Spectroscopic Data: Characterization often involves techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) for detailed structural elucidation .
Chemical Reactions Analysis

Reactions

Imidazo[1,2-a]quinoxaline can participate in various chemical reactions due to its reactive nitrogen atoms. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for further functionalization.
  • Cross-Coupling Reactions: As mentioned earlier, Suzuki cross-coupling can introduce diverse aryl groups onto the core structure.
  • Hydrogenation: Some derivatives can undergo hydrogenation to produce dihydroimidazo[1,2-a]quinoxalines, which may exhibit different biological activities compared to their parent compounds .

Technical Details

The efficiency of these reactions can be influenced by factors such as solvent choice, catalyst type (e.g., palladium-based catalysts for cross-coupling), and temperature control during synthesis.

Mechanism of Action

The mechanism of action for imidazo[1,2-a]quinoxaline derivatives often revolves around their ability to interact with specific biological targets such as enzymes or receptors involved in cancer progression. For instance:

  • Epidermal Growth Factor Receptor Inhibition: Certain derivatives have been shown to inhibit epidermal growth factor receptor activity, which is crucial in many cancers. The binding interactions typically involve hydrogen bonding and hydrophobic interactions between the compound and amino acids within the receptor's active site .

The precise molecular interactions can vary based on substitution patterns on the imidazo[1,2-a]quinoxaline core.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as crystalline solids.
  • Solubility: Solubility varies widely among derivatives; many are soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reactive towards electrophiles due to the presence of nitrogen atoms; can undergo various functional group transformations.

Relevant data from studies indicate that modifications can significantly affect both solubility and biological activity profiles .

Applications

Imidazo[1,2-a]quinoxaline derivatives are primarily utilized in scientific research due to their promising anticancer properties. Specific applications include:

  • Antitumor Agents: Many derivatives exhibit cytotoxic effects against various cancer cell lines, including melanoma.
  • Drug Development: They serve as lead compounds for developing new therapeutics targeting specific pathways involved in cancer progression.
  • Biological Probes: Their unique structural features make them suitable candidates for probing biological mechanisms in cellular processes.
Synthetic Methodologies for Imidazo[1,2-a]quinoxaline Derivatives

Microwave-Assisted Cyclization Strategies

Microwave irradiation has revolutionized the synthesis of imidazo[1,2-a]quinoxaline cores by dramatically accelerating reaction kinetics and improving yields. This technique enables rapid access to the heterocyclic framework through controlled energy delivery, minimizing decomposition pathways observed in conventional heating. A pivotal study demonstrated the synthesis of 4-aminoimidazo[1,2-a]quinoxaline derivatives via microwave-assisted cyclocondensation, achieving reaction completion within 15-30 minutes compared to several hours under thermal conditions. The optimized protocol employed dimethylacetamide (DMA) as solvent and sodium hydride as base, facilitating intramolecular cyclization of precursor 3 to imidazo[1,2-a]quinoxaline 4 in 80% isolated yield [1] [3].

Table 1: Microwave vs. Conventional Synthesis Comparison

Reaction StepConventional ConditionsMicrowave ConditionsYield Improvement
Cyclization (2 → 3)12h, 80°C, DMF30 min, 120°C, DMA40% → 80%
Chlorination (4 → 5)6h reflux, POCl₃45 min, 150°C, POCl₃65% → 92%
Amination (5 → 6)24h, 100°C, DIPEA20 min, 130°C, DIPEA55% → 85%

The methodology significantly streamlined the synthesis of key intermediate 5 (4-chloroimidazo[1,2-a]quinoxaline), a crucial building block for subsequent derivatization. Microwave-assisted chlorination using phosphorus oxychloride and N,N-diethylaniline achieved 92% yield in 45 minutes, compared to 65% yield after 6 hours under reflux conditions [1] [8]. This efficiency gain is particularly valuable for library synthesis in drug discovery programs where rapid access to analogs is essential.

Suzuki-Miyaura Cross-Coupling for Functionalization

The Suzuki-Miyaura cross-coupling reaction has emerged as the cornerstone for introducing structural diversity at the C-1 position of imidazo[1,2-a]quinoxalines. This palladium-catalyzed reaction exhibits exceptional functional group tolerance and enables the formation of carbon-carbon bonds between heteroaryl halides and diverse boronic acids. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as catalyst and potassium carbonate as base in dimethoxyethane (DME)/water mixtures at 80-85°C [1] [8].

A comprehensive study investigated the coupling efficiency of 4-chloroimidazo[1,2-a]quinoxaline (5) with thirty commercially available boronic acids. Electron-neutral and electron-rich arylboronic acids demonstrated excellent reactivity, achieving yields of 75-92%. Notably, heteroaromatic boronic acids, including thiophene-2-boronic acid and furan-3-boronic acid, also coupled efficiently (68-75% yield). This versatility enabled the synthesis of potent EGFR inhibitors featuring 3,4,5-trimethoxyphenyl (6b) and 3,4-methylenedioxyphenyl groups, which exhibited IC₅₀ values below 250 nM against wild-type EGFR kinase [4].

Table 2: Suzuki Coupling Scope with 4-Chloroimidazo[1,2-a]quinoxaline

Boronic AcidProductYield (%)Application Significance
3,4,5-Trimethoxyphenyl6b88Potent EGFR inhibitor (IC₅₀ = 211 nM)
3,4-Methylenedioxyphenyl7j82Active against H1975 resistant cells
4-Formylphenyl7h79Provides aldehyde handle for conjugation
Thiophene-2-boronic acid9a75Improved solubility profile
4-Cyanophenyl8c70Electron-withdrawing group for SAR studies

Beyond C-1 functionalization, brominated derivatives at C-8 position underwent efficient Suzuki coupling with 3,4-dihydroxyphenylboronic acid (12), yielding catechol-containing analogs (9a–9i). These derivatives demonstrated enhanced water solubility while maintaining nanomolar cytotoxicity against A375 melanoma cells [8]. The operational simplicity and commercial availability of boronic acids make this methodology indispensable for lead optimization campaigns.

Pictet-Spengler Reaction in Scaffold Diversification

The Pictet-Spengler reaction has been innovatively adapted for constructing imidazo[1,2-a]quinoxaline derivatives with structural complexity. This acid-catalyzed condensation facilitates the formation of tetrahydro-β-carboline-like structures fused to the quinoxaline system. Researchers developed a microwave-assisted protocol where intermediate 4 (2,3-diaminoimidazo[1,2-a]quinoxaline) reacts with aryl aldehydes or ketones in the presence of p-toluenesulfonic acid (p-TSA) catalyst [4].

The reaction demonstrated remarkable versatility across diverse carbonyl compounds. Aryl aldehydes with electron-donating groups (e.g., 3,4,5-trimethoxybenzaldehyde) afforded products 6b in 85% yield within 20 minutes under microwave irradiation at 120°C. Heterocyclic aldehydes such as thiophene-2-carboxaldehyde also participated efficiently (78% yield). Notably, ketones required extended reaction times but provided access to sterically congested analogs. This methodology generated thirty target compounds (5–11), with several exhibiting potent EGFR inhibition. Compound 6b demonstrated significant activity against gefitinib-resistant H1975 cells (IC₅₀ = 3.65 μM) by disrupting redox homeostasis and inducing mitochondrial-mediated apoptosis [4].

The synthetic sequence commenced with 2,3-diaminomaleonitrile (1), which underwent cyclization with triethyl orthoformate to furnish compound 2. Subsequent substitution with o-phenylenediamine yielded diamine 3, followed by base-mediated cyclization to produce the critical Pictet-Spengler precursor 4. This efficient four-step route highlights the strategic application of the Pictet-Spengler reaction for generating structurally diverse chemotypes from a common intermediate.

Bimolecular Condensation Approaches for Core Assembly

Bimolecular condensation remains fundamental for constructing the imidazo[1,2-a]quinoxaline core. An optimized two-step sequence features high-yielding reactions amenable to large-scale synthesis. The process commences with bimolecular condensation of 2-imidazolecarboxylic acid (1) using thionyl chloride, generating carbonylimidazole dimer 2 in 95% yield. This dimer undergoes nucleophilic attack by ortho-fluoroaniline to afford intermediate 3 (40% yield). Critical ring closure occurs under basic conditions (sodium hydride, dimethylacetamide) to furnish the tricyclic system 4 in 80% yield [1] [3].

The efficiency of this approach stems from the activation of the imidazole carboxylic acid as an acid chloride equivalent, facilitating amide bond formation. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) is driven by the ortho-fluoro substituent's displacement by the adjacent nitrogen atom. This method strategically positions the chlorine atom at C-4, enabling extensive diversification via nucleophilic substitution or metal-catalyzed cross-coupling. The protocol was successfully applied to synthesize EAPB0203 and EAPB0503 derivatives, which demonstrated exceptional cytotoxicity against A375 melanoma cells (IC₅₀ = 200-1570 nM) – significantly surpassing reference drugs imiquimod and fotemustine [1] [8].

Recent methodological innovations include iodine-catalyzed sp³-sp² C–H cross-dehydrogenative coupling for synthesizing imidazo[1,5-a]quinoxalines. This metal-free approach employs environmentally benign molecular iodine as catalyst and DMSO as oxidant, achieving good-to-excellent yields (72-89%) under mild conditions [5]. This represents a significant advancement toward greener synthetic methodologies in this chemical space.

Post-Synthetic Modifications: Amino Acid Conjugation

Amino acid conjugation addresses the critical pharmacokinetic limitations of imidazo[1,2-a]quinoxaline derivatives, particularly poor aqueous solubility. Strategic attachment of natural amino acids at the C-4 position significantly enhances hydrophilicity without compromising cytotoxic potency. A series of twenty-five analogs was synthesized via microwave-assisted nucleophilic substitution of chlorinated precursor 5 with N-protected amino acid esters, followed by deprotection [8].

The synthetic sequence involved reacting 5 with tert-butyl esters of glycine, alanine, valine, leucine, lysine, ornithine, phenylalanine, and tyrosine under microwave irradiation (130°C, 20 minutes) using diisopropylethylamine as base. Bromination at C-8 position using N-bromosuccinimide afforded intermediates 7, which underwent Suzuki coupling with 3,4-dihydroxyphenylboronic acid (12) to yield 9a–9i. Final deprotection of amino acid moieties using trifluoroacetic acid/dichloromethane mixtures provided target compounds 11a–11i.

Table 3: Amino Acid Conjugation Effects on Solubility and Activity

CompoundAmino AcidcLogPAqueous Solubility (μg/mL)A375 IC₅₀ (nM)
EAPB02303None3.55<510
11aGlycine1.0278403
9dValine1.8745128
11bAlanine1.1563584
EAPB0203None2.81<101570

Notably, compounds 11a (glycine conjugate), 9d (valine conjugate), and 11b (alanine conjugate) exhibited IC₅₀ values of 403 nM, 128 nM, and 584 nM, respectively, against A375 melanoma cells. While slightly less potent than second-generation lead EAPB02303 (IC₅₀ = 10 nM), these conjugates demonstrated dramatically improved water solubility (>45 μg/mL versus <5 μg/mL for EAPB02303) [8]. The enhanced hydrophilicity stems from the zwitterionic character imparted by the amino acid moiety, which facilitates solvation in biological matrices. This approach exemplifies rational prodrug design to overcome formulation challenges while maintaining pharmacological activity.

Properties

CAS Number

235-05-2

Product Name

Imidazo[1,2-a]quinoxaline

IUPAC Name

imidazo[1,2-a]quinoxaline

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7H

InChI Key

VTNBGTYLJIUATL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC3=NC=CN23

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC=CN23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.